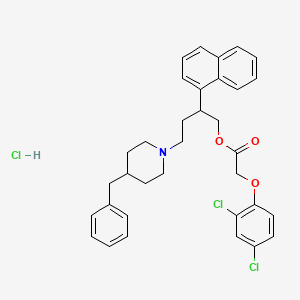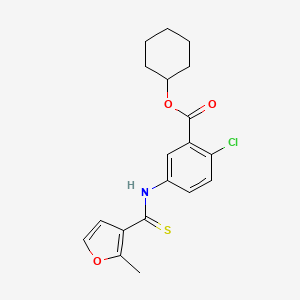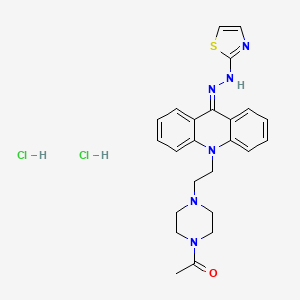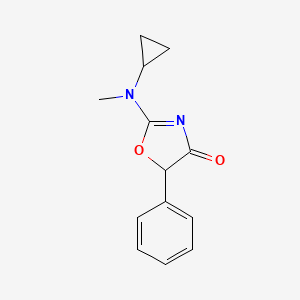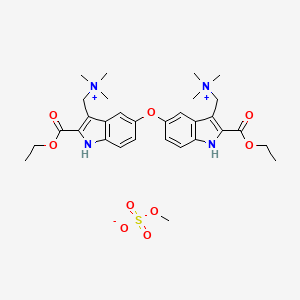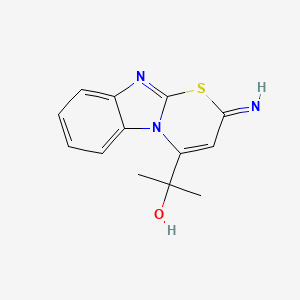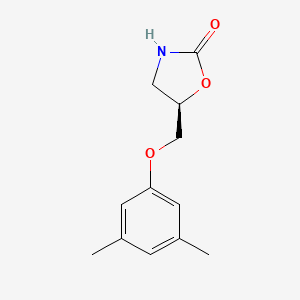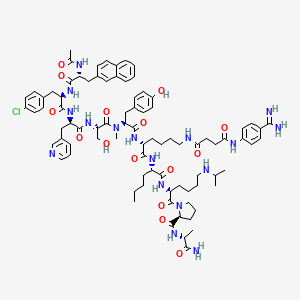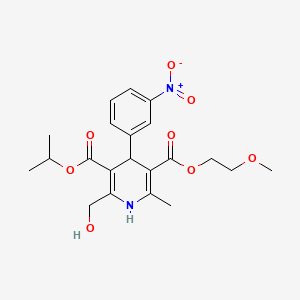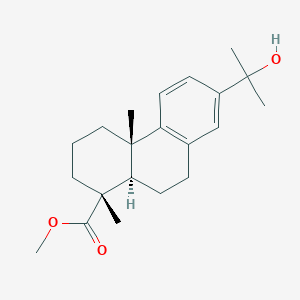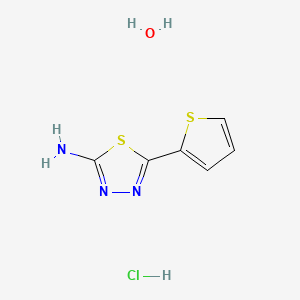![molecular formula C10H9F2N3O B12768523 Fluconazole impurity E [WHO-IP] CAS No. 1174406-04-2](/img/structure/B12768523.png)
Fluconazole impurity E [WHO-IP]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluconazole impurity E involves the reaction of 2,4-difluoroacetophenone with 1H-1,2,4-triazole under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of Fluconazole impurity E .
Industrial Production Methods
Industrial production of Fluconazole impurity E follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Fluconazole impurity E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in alcohol or aqueous solutions.
Substitution: Various nucleophiles; reactions often conducted in polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .
Scientific Research Applications
Fluconazole impurity E is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for method development and validation.
Biology: In studies related to the metabolism and degradation of fluconazole.
Medicine: To ensure the quality and safety of fluconazole formulations.
Industry: In the pharmaceutical industry for quality control and regulatory compliance.
Mechanism of Action
Fluconazole impurity E, being a structural analog of fluconazole, shares some similarities in its mechanism of action. Fluconazole is a selective inhibitor of fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: The parent compound, used as an antifungal agent.
Fluconazole impurity A, B, C, D: Other related impurities that arise during the synthesis and degradation of fluconazole.
Uniqueness
Fluconazole impurity E is unique due to its specific structural modifications, which make it an essential reference standard for ensuring the purity and efficacy of fluconazole. Its distinct chemical properties and reactivity also make it valuable in various analytical applications .
Properties
CAS No. |
1174406-04-2 |
|---|---|
Molecular Formula |
C10H9F2N3O |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
1-[4,6-difluoro-6-(1,2,4-triazol-1-yl)cyclohexa-1,4-dien-1-yl]ethanone |
InChI |
InChI=1S/C10H9F2N3O/c1-7(16)9-3-2-8(11)4-10(9,12)15-6-13-5-14-15/h3-6H,2H2,1H3 |
InChI Key |
QVNUEMDLWMCXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(=CC1(N2C=NC=N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





